A2A vs A1 Adenosine Receptor Selectivity
The compound exhibits moderate affinity for the human adenosine A₂A receptor with a pKᵢ of 6.93 (Kᵢ ≈ 117 nM) and a lower affinity for the A₁ receptor with a pKᵢ of 6.56 (Kᵢ ≈ 275 nM), yielding an A₂A/A₁ selectivity ratio of approximately 2.35-fold [1]. This selectivity profile represents a meaningful differentiation from highly potent but less selective A₂A antagonists such as the furan-containing compounds LUF6050 (Kᵢ A₂A = 1.4 nM) and LUF6080 (Kᵢ A₂A = 1.0 nM), which achieve nanomolar potency but require careful selectivity optimization against A₁, A₂B, and A₃ subtypes [2]. The moderate potency and measurable selectivity window of the target compound make it a useful reference ligand for SAR studies exploring the balance between A₂A affinity and subtype selectivity.
| Evidence Dimension | Adenosine A₂A vs A₁ receptor binding affinity |
|---|---|
| Target Compound Data | A₂A pKᵢ = 6.93 (Kᵢ ≈ 117 nM); A₁ pKᵢ = 6.56 (Kᵢ ≈ 275 nM) |
| Comparator Or Baseline | LUF6050: A₂A Kᵢ = 1.4 nM; LUF6080: A₂A Kᵢ = 1.0 nM (furan-containing 2-aminonicotinonitriles); unsubstituted 4,6-diphenyl analog: data not available in public databases |
| Quantified Difference | A₂A/A₁ selectivity ratio ≈ 2.35 for target compound; absolute A₂A affinity approximately 84–117-fold lower than leading furan-containing analogs |
| Conditions | Radioligand displacement assay using [³H]CGS21680 at human recombinant adenosine A₂A receptor (ChEMBL assay); human recombinant A₁ receptor binding |
Why This Matters
For researchers selecting a non-furan A₂A antagonist scaffold for lead optimization, this compound provides a defined selectivity starting point that is absent in many high-potency but poorly characterized analogs.
- [1] GPCRdb Ligand Info for CHEMBL376920 (2-amino-6-phenyl-4-p-tolylnicotinonitrile). https://gpcrdb.org/ligand/137632/info (accessed 2026-04-29). View Source
- [2] Mantri M, de Graaf O, van Veldhoven J, et al. 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists. J Med Chem. 2008;51(15):4449-4455. doi:10.1021/jm701594y View Source
